3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . It has been synthesized and evaluated as a potential antitumor agent .
Synthesis Analysis
The synthesis of this compound involves structural modifications of tazemetostat, a known EZH2 inhibitor . The exact process of synthesis is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, with additional functional groups attached to it . The exact structure is not provided in the available resources.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds related to 3-(4-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial and antifungal properties. For instance, studies have shown that certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit higher antifungal activity against Candida fungus species compared to fluconazole and also possess notable antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli (Kahveci et al., 2020).
Anticancer Agents
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated as potent anticancer agents. These compounds showed significant cytotoxicity against human cancer cell lines, such as lung carcinoma and adenocarcinoma mammary gland cells. Some derivatives exhibited potency comparable to or greater than standard drugs like Cisplatin in inhibiting cancer cell growth (Hosamani et al., 2015).
Green Synthesis Methods
Recent research has focused on developing greener and more efficient methods for synthesizing thieno[2,3-d]pyrimidin-4(3H)-one derivatives. One such approach involves a catalytic four-component reaction which is characterized by step economy, reduced catalyst loading, and easy purification, making it an environmentally friendly method of synthesis (Shi et al., 2018).
Larvicidal Activity
Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been reported to show significant larvicidal activity against certain larvae, indicating potential use in pest control and management. These compounds demonstrated higher activity compared to standard drugs like Malathion (Gorle et al., 2016).
Fungicidal Activity
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been synthesized with notable fungicidal activities, showing potential as agricultural fungicides. Some compounds have displayed inhibition activities against plant pathogens like Rhizoctonia solani and Botrytis cinerea (Liu & He, 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to a depletion of ATP .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting Cyt-bd . This results in ATP depletion, which disrupts the normal functioning of the bacteria .
Pharmacokinetics
The compound has shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg , suggesting it has sufficient bioavailability to exert its effects.
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been observed that some of the compounds have significant antimycobacterial activity .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency . The compound was less potent against M. tuberculosis H37Rv compared to a clinical isolate strain, possibly due to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Future Directions
The compound shows promise as a potential antitumor agent, particularly due to its activity as an EZH2 inhibitor . Future research could focus on further optimizing this compound and evaluating its effectiveness against other types of cancer cells. Additionally, more detailed studies on its mechanism of action, physical and chemical properties, and safety profile would be beneficial .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been identified as an inhibitor of EZH2, a histone-lysine N-methyltransferase enzyme . The compound’s interaction with this enzyme has been linked to its antiproliferative activity against various cancer cell lines .
Cellular Effects
3-[(4-fluorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has demonstrated significant effects on various types of cells. It has been found to have remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It influences cell function by inducing apoptosis in a concentration-dependent manner and inhibiting cell migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . As an EZH2 inhibitor, it prevents the enzyme from adding methyl groups to histone H3, thereby affecting gene expression .
Temporal Effects in Laboratory Settings
Its antiproliferative activity against various cancer cell lines has been evaluated .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-4-2-3-5-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAXEOYDTBWCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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